1-(Pyridin-3-yl)piperazine hydrobromide

Catalog No.
S15652210
CAS No.
M.F
C9H14BrN3
M. Wt
244.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyridin-3-yl)piperazine hydrobromide

Product Name

1-(Pyridin-3-yl)piperazine hydrobromide

IUPAC Name

1-pyridin-3-ylpiperazine;hydrobromide

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

InChI

InChI=1S/C9H13N3.BrH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;/h1-3,8,10H,4-7H2;1H

InChI Key

VVAGVRVOMYZAOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2.Br

1-(Pyridin-3-yl)piperazine hydrobromide is a chemical compound characterized by its unique structure, which consists of a piperazine ring substituted with a pyridine group at the 3-position. Its molecular formula is C₉H₁₃BrN₃, indicating the presence of three nitrogen atoms, one bromine atom, and a carbon backbone that forms the piperazine and pyridine moieties. This compound is often utilized in medicinal chemistry due to its potential pharmacological properties.

The reactivity of 1-(pyridin-3-yl)piperazine hydrobromide can be attributed to the functional groups present in its structure. Key reactions include:

  • Alkylation: The piperazine nitrogen atoms can undergo alkylation with various alkyl halides, allowing for the introduction of different alkyl groups into the molecule .
  • Acylation: The amine groups in the piperazine can react with acyl halides or acid anhydrides to form amides, enabling functional group modifications .
  • N-Oxidation: This compound can also be oxidized to form N-oxides, which may exhibit altered biological activities .
  • Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, forming complexes that may have unique properties .

1-(Pyridin-3-yl)piperazine hydrobromide exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that derivatives of piperazine compounds can act as antagonists for various receptors, including histamine H3 and sigma-1 receptors, which are implicated in neurological disorders . The compound's structure allows it to interact effectively with these biological targets, suggesting its utility in drug development.

The synthesis of 1-(pyridin-3-yl)piperazine hydrobromide typically involves several steps:

  • Formation of Piperazine: The initial step often involves the preparation of piperazine through cyclization reactions from appropriate precursors.
  • Substitution Reaction: The piperazine derivative is then reacted with pyridine derivatives via nucleophilic substitution to introduce the pyridine moiety at the desired position.
  • Hydrobromide Salt Formation: Finally, treatment with hydrobromic acid leads to the formation of the hydrobromide salt, enhancing solubility and stability for pharmaceutical applications.

These methods can vary based on specific experimental conditions and desired purity levels .

1-(Pyridin-3-yl)piperazine hydrobromide finds applications in various fields:

  • Pharmaceutical Development: Its structural properties make it a candidate for developing drugs targeting neurological and psychiatric disorders.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biochemical Studies: Researchers utilize this compound to study receptor interactions and biological pathways related to its pharmacological effects.

Interaction studies involving 1-(pyridin-3-yl)piperazine hydrobromide focus on its binding affinity and efficacy against specific biological targets. For instance, studies have demonstrated its potential as a histamine H3 receptor antagonist, which may play a role in modulating neurotransmitter release and influencing cognitive functions . Understanding these interactions is crucial for optimizing its therapeutic potential.

Several compounds share structural similarities with 1-(pyridin-3-yl)piperazine hydrobromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(Pyridin-2-yl)piperazinePiperazine derivativeDifferent pyridine substitution affecting activity
4-(Pyridin-3-yl)piperidinePiperidine derivativeVariation in ring structure may alter properties
1-(Pyrimidin-2-yl)piperazinePiperazine derivativePotentially different receptor interactions
2-(Pyridin-4-yl)thiazoleThiazole derivativeDistinct heterocyclic framework

These compounds illustrate variations in substitution patterns and ring structures that influence their biological activities and potential applications. The uniqueness of 1-(pyridin-3-yl)piperazine hydrobromide lies in its specific receptor interactions and synthesis pathways that differentiate it from other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

243.03711 g/mol

Monoisotopic Mass

243.03711 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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